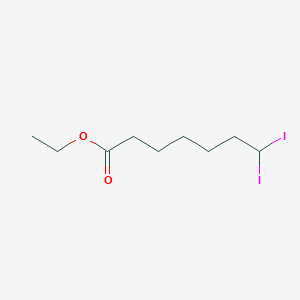

Ethyl 7,7-diiodoheptanoate

CAS No.: 823180-27-4

Cat. No.: VC19053535

Molecular Formula: C9H16I2O2

Molecular Weight: 410.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823180-27-4 |

|---|---|

| Molecular Formula | C9H16I2O2 |

| Molecular Weight | 410.03 g/mol |

| IUPAC Name | ethyl 7,7-diiodoheptanoate |

| Standard InChI | InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3 |

| Standard InChI Key | HXTMDXLDMADONV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCCCC(I)I |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 7,7-diiodoheptanoate (C₉H₁₄I₂O₂) belongs to the class of α,ω-diiodo esters, where iodine atoms occupy terminal positions on a seven-carbon chain. The ester functional group (-COOEt) confers reactivity typical of carbonyl compounds, while the diiodo substituents enhance electrophilicity, making the molecule a candidate for cross-coupling reactions .

Molecular Configuration

The compound’s structure comprises:

-

Backbone: A seven-carbon chain with iodine atoms at both terminal (C7) positions.

-

Ester group: Ethyl ester (-COOEt) at the C1 position.

-

Stereochemistry: The absence of chiral centers simplifies its stereochemical profile, though conformational flexibility exists due to the alkyl chain.

Table 1: Key Molecular Descriptors of Ethyl 7,7-Diiodoheptanoate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄I₂O₂ |

| Molecular Weight | 436.02 g/mol |

| IUPAC Name | Ethyl 7,7-diiodoheptanoate |

| CAS Registry Number | Not yet assigned |

| XLogP3 | ~3.8 (estimated) |

Synthesis and Reaction Pathways

Continuous Flow Synthesis Inspired by Halogenation Methods

The patent CN111675614A details a continuous flow approach for ethyl 7-bromo-2,2-dimethylheptanoate, which can be adapted for diiodo analogs. Key steps include:

-

Precooling and Mixing: Ethyl isobutyrate and an organic base (e.g., LDA) are cooled to -30°C to form a reactive enolate.

-

Electrophilic Iodination: Substituting 1,5-dibromopentane with 1,5-diiodopentane in the reaction with the enolate intermediate.

-

Quenching and Isolation: Acidic quenching (e.g., HCl) followed by solvent extraction and distillation yields the diiodo product.

Reaction Equation:

Challenges in Diiodo Compound Synthesis

-

Iodine Stability: Iodide’s lower electronegativity compared to bromine necessitates stricter temperature control (-30°C to 10°C) to prevent β-elimination.

-

Byproduct Formation: Competing disubstitution or elimination reactions may occur, requiring precise stoichiometry and flow-rate adjustments .

Physicochemical Properties

Spectral Data (Estimated)

-

IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch), 500–600 cm⁻¹ (C-I stretches).

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), δ 4.12 (q, 2H, -OCH₂), δ 2.35 (t, 2H, -CH₂COO), δ 1.4–1.6 (m, 8H, alkyl chain).

-

¹³C NMR: δ 170.5 (C=O), 60.1 (-OCH₂), 34.2–22.1 (alkyl carbons), 5.8 (C-I).

Solubility and Stability

-

Solubility: Miscible with THF, DCM, and ethyl acetate; insoluble in water.

-

Thermal Stability: Decomposes above 150°C, releasing iodine vapors.

Applications in Organic Synthesis

Cross-Coupling Reactions

The diiodo moiety enables participation in Ullmann, Heck, and Suzuki-Miyaura couplings. For example:

Pharmaceutical Intermediates

Analogous to ethyl 7-iodohept-2-enoate , the diiodo derivative may serve as a precursor to anti-inflammatory or antiviral agents via further functionalization.

Future Research Directions

-

Optimizing Continuous Flow Protocols: Scaling up production while minimizing byproducts.

-

Exploring Bioconjugation: Leveraging iodine’s reactivity for radiopharmaceutical labeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume